molecular formula C13H12O3S B1613743 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid CAS No. 764722-92-1

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid

Cat. No. B1613743
CAS RN: 764722-92-1
M. Wt: 248.3 g/mol
InChI Key: FAVOJKUFLBVYGT-UHFFFAOYSA-N
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Description

“5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 764722-92-1 . It has a molecular weight of 249.31 . The IUPAC name for this compound is 5-(4-methoxy-2-methylphenyl)-1H-1lambda3-thiophene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” can be represented by the InChI code: 1S/C13H13O3S/c1-8-7-9(16-2)3-4-10(8)11-5-6-12(17-11)13(14)15/h3-7,17H,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound “5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” has a molecular weight of 249.31 .

Scientific Research Applications

Chemical Synthesis

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid is widely studied as a substrate in coupling reactions and olefinations . It’s used in the synthesis of a variety of complex organic compounds.

Medicinal Chemistry

Thiophene-based analogs, including 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid, are of great interest to medicinal chemists. They’re used to improve advanced compounds with a variety of biological effects .

Pharmaceutical Applications

Compounds containing the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a significant role in the development of new materials with improved properties.

Organic Semiconductors

Molecules with the thiophene ring system, including 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid, have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the development of more efficient and longer-lasting OLEDs.

Safety and Hazards

The compound “5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” is considered hazardous. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-7-9(16-2)3-4-10(8)11-5-6-12(17-11)13(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVOJKUFLBVYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621956
Record name 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

764722-92-1
Record name 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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